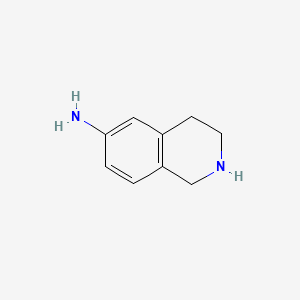

1,2,3,4-四氢异喹啉-6-胺

描述

1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is an aromatic heterocyclic compound, which has a wide range of applications in medicinal chemistry. It is an important intermediate in the synthesis of many biologically active compounds, such as analgesics and anti-inflammatory drugs. THIQ is also used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anxiolytics, and antidepressants. THIQ has been studied extensively in the past few decades, and its structure has been characterized using several spectroscopic techniques.

科学研究应用

Medicinal Chemistry

THIQ is an important structural motif of various natural products and therapeutic lead compounds . It forms an important class in isoquinoline alkaloids, a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Biological Activities and SAR Studies

THIQ analogs have shown potent biological activity. The structural-activity relationship (SAR) of these analogs and their mechanism of action have been studied extensively . This has led to the development of novel THIQ analogs with potent biological activity .

Precursors for Alkaloids

C(1)-substituted derivatives of THIQ have been synthesized as they can act as precursors for various alkaloids displaying multifarious biological activities . These derivatives have been synthesized using various multicomponent reactions .

Antineuroinflammatory Agents

N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the research and treatment of neurodegenerative disorders .

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of a wide range of biologically active compounds .

Synthetic Strategies

Various synthetic strategies have been used for constructing the core scaffold of THIQ . For example, the reaction first described by Pictet and Spengler in 1911 involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .

作用机制

Target of Action

1,2,3,4-Tetrahydroisoquinolin-6-amine (THIQ) is a class of isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It is known that thiq based compounds interact with their targets to exert biological activities against various infective pathogens and neurodegenerative disorders .

Biochemical Pathways

Given the diverse biological activities of thiq based compounds, it can be inferred that multiple pathways related to infective pathogens and neurodegenerative disorders are likely affected .

Pharmacokinetics

One source mentioned “pharmacokinetics” in the context of this compound , suggesting that studies on its pharmacokinetic properties may exist.

Result of Action

It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAFIVJVSQVSSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

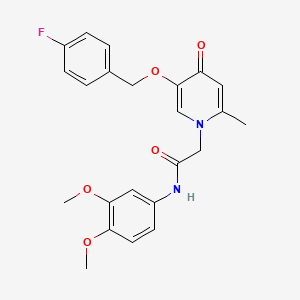

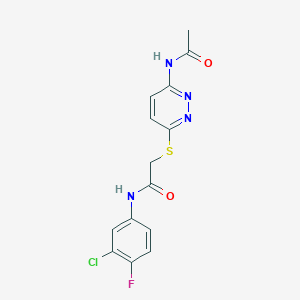

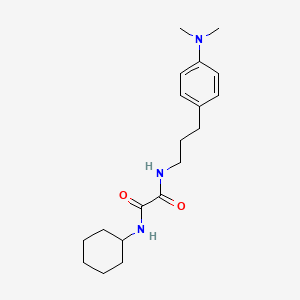

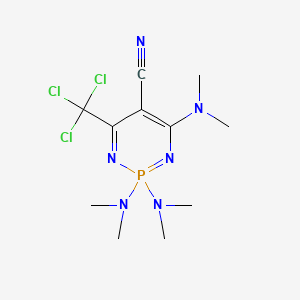

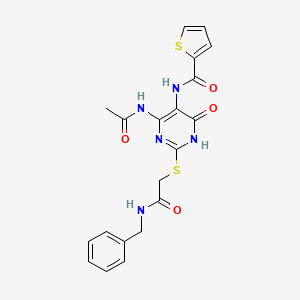

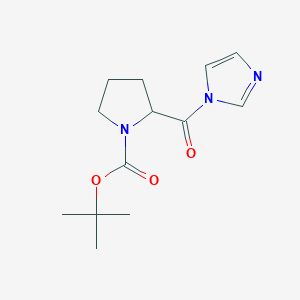

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2780699.png)

![11-[(2-Methoxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2780700.png)

![4-[benzyl(methyl)amino]-N-(3-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2780701.png)

![5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2780702.png)

![N-[(3S)-1-Prop-2-enoylpiperidin-3-yl]methanesulfonamide](/img/structure/B2780710.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2780712.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2780713.png)

![N-(3-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2780716.png)